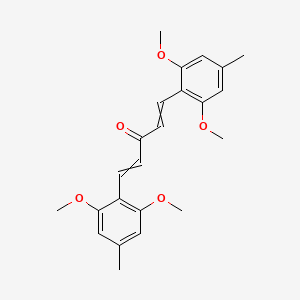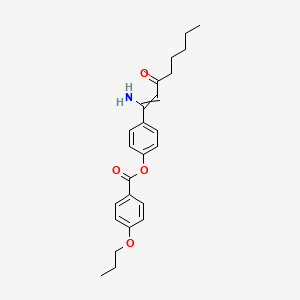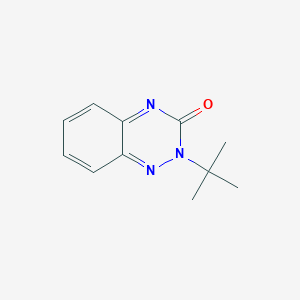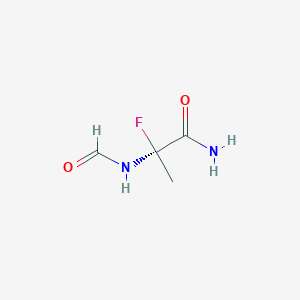![molecular formula C17H17NOSe B14200698 4-[2-(Phenylselanyl)anilino]pent-3-en-2-one CAS No. 919083-39-9](/img/structure/B14200698.png)
4-[2-(Phenylselanyl)anilino]pent-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Phenylselanyl)anilino]pent-3-en-2-one is an organic compound that belongs to the class of enamino ketones. This compound is characterized by the presence of a phenylselanyl group attached to an aniline moiety, which is further connected to a pent-3-en-2-one backbone. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Phenylselanyl)anilino]pent-3-en-2-one typically involves the reaction of 2-(phenylselanyl)aniline with pent-3-en-2-one under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the aniline, followed by the addition of pent-3-en-2-one. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phenylselanyl group .
Industrial Production Methods
This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(Phenylselanyl)anilino]pent-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding aniline derivative.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include selenoxide derivatives, reduced aniline derivatives, and various substituted aniline compounds .
Aplicaciones Científicas De Investigación
4-[2-(Phenylselanyl)anilino]pent-3-en-2-one has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has been studied for its potential antioxidant properties due to the presence of the selenium atom.
Medicine: Research has explored its potential as an anticancer agent, given the known biological activity of organoselenium compounds.
Industry: It can be used in the synthesis of advanced materials, such as liquid crystals and fluorescent dyes.
Mecanismo De Acción
The mechanism by which 4-[2-(Phenylselanyl)anilino]pent-3-en-2-one exerts its effects is primarily through its interaction with biological molecules. The phenylselanyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can form coordination complexes with metal ions, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Methyl-anilino)pent-3-en-2-one: Similar structure but with a methyl group instead of a phenylselanyl group.
4-(2,6-Dichloro-anilino)pent-3-en-2-one: Contains dichloro substituents on the aniline ring.
4-(2,5-Di-tert-butyl-anilino)pent-3-en-2-one: Features tert-butyl groups on the aniline ring.
Uniqueness
The presence of the phenylselanyl group in 4-[2-(Phenylselanyl)anilino]pent-3-en-2-one imparts unique redox properties and potential biological activity that are not observed in its analogs. This makes it a valuable compound for research in medicinal chemistry and materials science.
Propiedades
Número CAS |
919083-39-9 |
|---|---|
Fórmula molecular |
C17H17NOSe |
Peso molecular |
330.3 g/mol |
Nombre IUPAC |
4-(2-phenylselanylanilino)pent-3-en-2-one |
InChI |
InChI=1S/C17H17NOSe/c1-13(12-14(2)19)18-16-10-6-7-11-17(16)20-15-8-4-3-5-9-15/h3-12,18H,1-2H3 |
Clave InChI |
QABOBQHZVNTERC-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)C)NC1=CC=CC=C1[Se]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


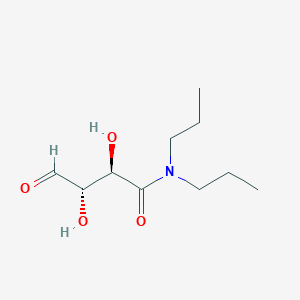
![1-[5-[[[5-[(dimethylamino)methyl]-2H-triazol-4-yl]-piperidin-1-ylmethoxy]-piperidin-1-ylmethyl]-2H-triazol-4-yl]-N,N-dimethylmethanamine](/img/structure/B14200623.png)
![(2R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14200629.png)
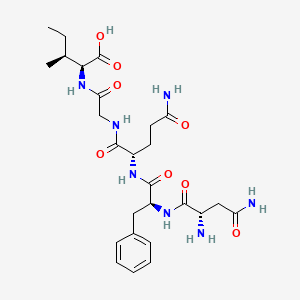
![1,1'-[(2,2-Diphenylethene-1,1-diyl)di(4,1-phenylene)]dipiperidine](/img/structure/B14200647.png)
![8-[3-[(3-Pent-2-enyloxiran-2-yl)methyl]oxiran-2-yl]octanoic acid](/img/structure/B14200659.png)
![4-Hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B14200660.png)
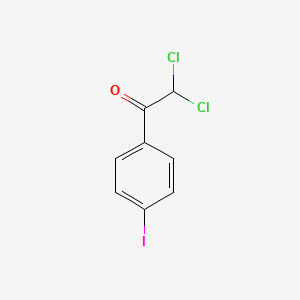
![N-[(5-Phenylthiophen-2-yl)methylidene]hydroxylamine](/img/structure/B14200666.png)
